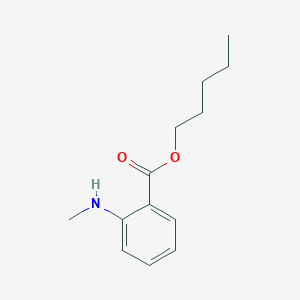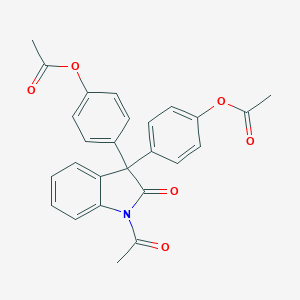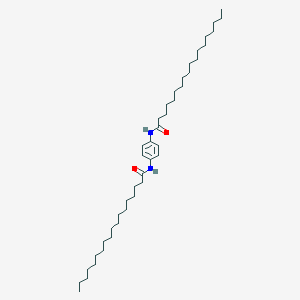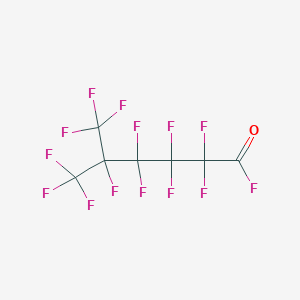![molecular formula C20H14N8Na2O6S2 B103129 Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate CAS No. 17263-59-1](/img/structure/B103129.png)
Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Stilbenedisulfonic acid, 4,4’-bis(s-triazin-2-ylamino)-, disodium salt: is a chemical compound known for its applications in various industries, particularly in the field of optical brightening agents. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the appearance of whiteness in materials such as textiles and paper.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Stilbenedisulfonic acid, 4,4’-bis(s-triazin-2-ylamino)-, disodium salt typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,2’-Stilbenedisulfonic acid with cyanuric chloride in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Amination Reaction: The intermediate compound is then reacted with an amine, such as aniline, under controlled conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions where the triazinyl groups can be replaced with other functional groups.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include various amines and bases such as sodium hydroxide. The reactions are typically carried out at elevated temperatures to facilitate the substitution process.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Optical Brightening Agents: The compound is widely used in the production of optical brightening agents for textiles, paper, and detergents.
Fluorescent Dyes: It serves as a precursor for the synthesis of fluorescent dyes used in various analytical techniques.
Biology and Medicine:
Biological Staining: The compound and its derivatives are used in biological staining to enhance the visibility of microscopic structures.
Medical Diagnostics: It is employed in certain diagnostic assays where fluorescence is used to detect specific biomolecules.
Industry:
Textile Industry: Used to enhance the whiteness and brightness of fabrics.
Paper Industry: Applied in the paper manufacturing process to improve the brightness and appearance of paper products.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states upon UV absorption, followed by the release of energy as visible light when the electrons return to their ground state. The molecular targets include the chromophores within the compound that are responsible for this light absorption and emission process.
Vergleich Mit ähnlichen Verbindungen
2,2’-Stilbenedisulfonic acid: A precursor to the compound , used in similar applications.
4,4’-Diaminostilbene-2,2’-disulfonic acid: Another related compound with optical brightening properties.
Uniqueness: The presence of the triazinyl groups in 2,2’-Stilbenedisulfonic acid, 4,4’-bis(s-triazin-2-ylamino)-, disodium salt enhances its stability and effectiveness as an optical brightening agent compared to its analogs. This makes it particularly valuable in applications requiring high-performance brightening effects.
Eigenschaften
CAS-Nummer |
17263-59-1 |
|---|---|
Molekularformel |
C20H14N8Na2O6S2 |
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
disodium;2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate |
InChI |
InChI=1S/C20H16N8O6S2.2Na/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20;;/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
HTRGVCKLHNCQOG-SEPHDYHBSA-L |
SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
Isomerische SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
Synonyme |
4,4'-Bis(1,3,5-triazin-2-ylamino)-2,2'-stilbenedisulfonic acid disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)








